Hannokinol
Overview
Description
Hannokinol is a linear diarylheptanoid, a naturally occurring compound characterized by two aromatic rings connected by a seven-carbon aliphatic chain containing a 1,3-diol moiety . It was first isolated from the seeds of Alpinia blepharocalyx in 1995 and has been identified with a variety of potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties . Additionally, it has been extracted from the rhizomes of Tacca chantrieri, which are used in traditional Chinese medicine to treat gastric ulcers, enteritis, and hepatitis .
Mechanism of Action
Target of Action
Hannokinol, a compound found in the Magnolia plant species, primarily targets BV2 microglial cells . It significantly inhibits lipopolysaccharide-induced nitric oxide production in these cells at concentrations ranging from 1 microM to 100 microM .
Mode of Action
This compound interacts with its targets and results in significant changes. It exerts neuroprotective properties through a variety of mechanisms . It is known for its anxiolytic, analgesic, antidepressant, antithrombotic, antimicrobial, antispasmodic, anti-tumorigenic, and neuroprotective properties . It also affects multiple signaling pathways, molecular and cellular targets including nuclear factor-κB (NF-κB), STAT3, epidermal growth factor receptor (EGFR), cell survival signaling, cell cycle, cyclooxygenase and other inflammatory mediators .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to inhibit metabolic syndrome and non-alcoholic fatty liver disease progression through AMPK activation . It also has known anti-inflammatory activity through inhibition of protein kinase C, mitogen-activated protein kinase, and other multiple pathways .
Pharmacokinetics
When delivered intraperitoneally at 250 mg/kg, it has a plasma half-life of around 4-6 hours .
Result of Action
This compound has several molecular and cellular effects. It has been found to mitigate cerebral edema and neurobehavioral impairments following subarachnoid hemorrhage by enhancing mitochondrial fusion. This mechanism helps to maintain the structure of mitochondria, safeguard their functionality, and support the survival of neural cells .
Biochemical Analysis
Biochemical Properties
Hannokinol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It shows antiproliferative activity against several cell lines, including SMMC-7721, HepG-2, Hela, and A549
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of cancer cells . It also shows antioxidant activities, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
The synthesis of Hannokinol involves several key steps. One notable method is the use of a chiral Horner–Wittig reagent, which is readily available from 2-deoxy-D-ribose . This method introduces the chiral 1,3-diol motif essential for the compound’s structure. The synthetic route includes Keck–Maruoka allylation, Upjohn dihydroxylation, and oxidative cleavage . The final steps involve aldol addition, oxidation, and TBS removal, which cyclizes to form tetrahydropyran, followed by selective hydrogenation and deprotection to yield this compound .
Chemical Reactions Analysis
Hannokinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chiral Horner–Wittig reagents, palladium catalysts for Heck coupling, and oxidizing agents for dihydroxylation . Major products formed from these reactions include intermediates such as tetrahydropyran and other derivatives essential for the synthesis of this compound .
Scientific Research Applications
Hannokinol has a wide range of scientific research applications. In chemistry, it is used as a synthon for the biosynthesis of other natural products . In biology and medicine, it has shown significant potential due to its anti-inflammatory, antioxidant, anticancer, and antiviral properties . It has been used in studies to inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglial cells, demonstrating its potential in neuropharmacology . Additionally, it has applications in traditional Chinese medicine for treating various ailments .
Comparison with Similar Compounds
Hannokinol can be compared to other similar compounds such as honokiol and magnolol. These compounds share similar chemical structures but differ in their physicochemical properties and stability . Honokiol, for example, is less stable than this compound and magnolol, particularly at neutral and basic pH values . all three compounds exhibit significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Conclusion
This compound is a compound with significant potential in various scientific research fields due to its diverse biological activities and unique chemical structure. Its synthesis involves several key steps, and it undergoes various chemical reactions to form essential intermediates. Its applications in chemistry, biology, medicine, and traditional Chinese medicine highlight its importance as a valuable compound for further research and development.
Properties
IUPAC Name |
1,7-bis(4-hydroxyphenyl)heptane-3,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVIQGVWSNEONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873753 | |
Record name | 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79120-40-4 | |
Record name | 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Hannokinol?
A1: Research suggests that this compound exhibits several biological activities, notably its potential as an anti-cancer and anti-inflammatory agent. Studies demonstrate that meso-Hannokinol can inhibit breast cancer bone metastasis by targeting the ROS/JNK/ZEB1 axis []. Additionally, it shows inhibitory effects against α-glucosidase and urease, suggesting potential applications in managing diabetes and stomach ulcers []. Furthermore, (+)-epicatechin and (-)-catechin, two components found in Amomum tsao-ko along with this compound, displayed anti-inflammatory activity by inhibiting nitric oxide production in LPS-treated murine macrophage RAW 264.7 cells [].
Q2: How does this compound interact with its targets to exert its biological effects?
A2: While the precise mechanisms of action are still under investigation, studies have provided some insights:
- Breast Cancer Bone Metastasis Inhibition: Meso-Hannokinol appears to inhibit breast cancer bone metastasis by activating the ROS/JNK pathway, ultimately suppressing epithelial-mesenchymal transition (EMT) and the expression of matrix metalloproteinases (MMPs) like MMP-9 and MMP-13. These MMPs are crucial for cancer cell invasion and bone degradation [].
- Anti-diabetic and Anti-ulcer Potential: this compound's ability to inhibit α-glucosidase suggests it might help regulate blood sugar levels, while its urease inhibition could contribute to managing Helicobacter pylori infections associated with stomach ulcers [].
Q3: What are the sources of this compound and other related compounds?
A4: this compound has been isolated from various plant sources. These include the rhizomes of Curcuma aromatica Salisb [], the whole plant of Amomum tsao-ko [], and the trunks of Gnetum montanum Markgr. []. Interestingly, these plants are traditionally used for medicinal purposes in various cultures, supporting the potential therapeutic benefits of this compound and related compounds.
Q4: What analytical methods are employed to characterize and quantify this compound?
A4: Researchers utilize various spectroscopic techniques for structural elucidation and identification of this compound. These include:
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